molecular formula C13H21NO B6622398 N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide

N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide

Cat. No.: B6622398
M. Wt: 207.31 g/mol
InChI Key: PFIJHRXPJXIFFR-UHFFFAOYSA-N
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Description

N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclohexane ring substituted with a carboxamide group, a prop-2-ynyl group, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide typically involves the reaction of 4,4-dimethylcyclohexanone with propargylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired carboxamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N,4,4-trimethylcyclohexane-1-carboxamide: Lacks the prop-2-ynyl group, resulting in different chemical properties and reactivity.

    N-prop-2-ynylcyclohexane-1-carboxamide: Lacks the three methyl groups, affecting its steric and electronic properties.

    4,4-dimethylcyclohexane-1-carboxamide: Lacks both the prop-2-ynyl group and one of the methyl groups, leading to distinct reactivity.

Uniqueness

N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide is unique due to the presence of both the prop-2-ynyl group and the three methyl groups on the cyclohexane ring. This combination of substituents imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,4,4-trimethyl-N-prop-2-ynylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-10-14(4)12(15)11-6-8-13(2,3)9-7-11/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJHRXPJXIFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(=O)N(C)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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